H-Phe-Leu-Leu-Arg-Asn-OH
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Overview
Description
H-Phe-Leu-Leu-Arg-Asn-OH is a peptide composed of the amino acids phenylalanine, leucine, leucine, arginine, and asparagine. This peptide sequence is often used in scientific research due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Leu-Leu-Arg-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, arginine, and asparagine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Phe-Leu-Leu-Arg-Asn-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield peptide analogs with altered biological activity.
Scientific Research Applications
H-Phe-Leu-Leu-Arg-Asn-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Phe-Leu-Leu-Arg-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit proteases by occupying their active sites, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt: A similar peptide with an amide group at the C-terminus.
Thrombin Receptor Activator Peptide 6 (TRAP-6): Contains a similar sequence and is used to study thrombin receptor activation.
Uniqueness
H-Phe-Leu-Leu-Arg-Asn-OH is unique due to its specific sequence and the presence of an asparagine residue at the C-terminus. This sequence confers distinct biological activities and makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C31H51N9O7 |
---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
4-amino-2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36) |
InChI Key |
WBNIBLBGDVPFOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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